![molecular formula C8H8BrClO B11997307 1-bromo-2-(chloromethyl)-4-methoxyBenzene CAS No. 66192-25-4](/img/structure/B11997307.png)
1-bromo-2-(chloromethyl)-4-methoxyBenzene
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Overview
Description
1-bromo-2-(chloromethyl)-4-methoxyBenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(chloromethyl)-4-methoxyBenzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)-4-methoxyBenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.
Another method involves the chloromethylation of 1-bromo-4-methoxyBenzene. This reaction can be carried out using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(chloromethyl)-4-methoxyBenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Synthesis and Precursor in Organic Chemistry
1-Bromo-2-(chloromethyl)-4-methoxybenzene serves as a key intermediate in the synthesis of various complex organic molecules. It is notably used for:
- Synthesis of Hydroxylated Metabolites : This compound is a precursor for synthesizing hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important in environmental chemistry and toxicology studies .
- Production of Hydroxamic Acids : It is utilized to produce hydroxamic acids, which are compounds with significant biological activity and potential therapeutic applications .
Biological Activities
Recent studies have highlighted the potential biological activities associated with compounds derived from this compound:
- Antioxidant and Anticancer Activities : Compounds synthesized from this bromoarene have shown promising antioxidant properties and anticancer effects in vitro. For instance, research involving extracts from Morus species demonstrated that derivatives exhibited significant cytotoxicity against tumor cells, suggesting that similar derivatives from this compound could have therapeutic potential .
Applications in Material Science
The compound also finds applications in material science, particularly in the development of:
- Polymers : Halogenated compounds like this compound can be used to modify polymer properties, enhancing thermal stability and mechanical strength.
- Flame Retardants : Its bromine content makes it a candidate for use in flame-retardant materials, which are crucial in various industries including construction and manufacturing.
Data Table: Key Applications of this compound
Application Area | Details |
---|---|
Organic Synthesis | Precursor for hydroxylated metabolites of PCBs |
Medicinal Chemistry | Potential anticancer and antioxidant activities from derived compounds |
Material Science | Used in polymers and as a flame retardant |
Environmental Chemistry | Studies on toxicity and metabolic pathways of PCBs |
Case Studies
-
Antioxidant Activity Study :
A study on Morus species extracts showed that derivatives related to this compound exhibited significant DPPH radical scavenging activity, indicating potential as natural antioxidants . -
Cytotoxicity Assessment :
In vitro tests demonstrated that compounds synthesized from this bromoarene showed cytotoxic effects on various cancer cell lines, highlighting its potential as a lead compound for drug development . -
Environmental Impact Research :
The role of this compound in the synthesis of PCB metabolites has been crucial for understanding environmental pollution and developing remediation strategies .
Mechanism of Action
The mechanism of action of 1-bromo-2-(chloromethyl)-4-methoxyBenzene involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-bromo-2-(chloromethyl)-4-methoxyBenzene can be compared with other similar compounds such as:
1-bromo-2-chloroethane: A simpler haloalkane with similar reactivity but lacking the aromatic ring and methoxy group.
1-bromo-4-methoxyBenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-4-methoxyBenzene:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Biological Activity
- Molecular Formula : C9H9BrClO
- Molecular Weight : Approximately 221.48 g/mol
- Density : ~1.6 g/cm³
- Boiling Point : ~252.9 °C
Biological Activity Overview
Halogenated aromatic compounds like 1-bromo-2-(chloromethyl)-4-methoxybenzene have been investigated for various biological activities, including antimicrobial and anticancer properties. The presence of halogens can enhance lipophilicity and influence interactions with biological targets.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains. The halogen groups may enhance the compound's ability to penetrate microbial membranes.
- Anticancer Properties : Some halogenated aromatics are known for their cytotoxic effects on cancer cell lines. Research indicates that structural modifications can lead to significant variations in anticancer activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-3-chloromethyl-4-methoxybenzene | C9H9BrClO | Different bromine position; potential for varied reactivity. |
1-Bromo-2-methoxy-4-chlorobenzene | C9H9BrClO | Lacks chloromethyl group; different functional properties. |
1-Chloro-2-(bromomethyl)-4-methoxybenzene | C9H9BrClO | Different halogen positioning; altered reactivity profile. |
2-Bromo-4-methoxybenzyl chloride | C9H10BrClO | Chloride instead of chloromethyl; used in different synthetic pathways. |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides valuable insights:
- Anticancer Activity : A study investigating quinazoline derivatives demonstrated that structural modifications can lead to significant variations in binding affinity and cytotoxicity against breast cancer cell lines . Although not directly related, this study emphasizes the importance of chemical structure in determining biological activity.
- Molecular Docking Studies : Molecular docking analyses have been employed to predict interactions between halogenated compounds and biological targets, revealing potential mechanisms of action . Such studies suggest that similar compounds might exhibit significant binding affinities toward cancer-related proteins.
- Toxicological Assessments : Research into the genotoxicity of structurally related compounds highlights concerns regarding DNA damage and potential carcinogenic effects . These findings underline the need for careful evaluation of the safety profiles of halogenated aromatics.
Properties
CAS No. |
66192-25-4 |
---|---|
Molecular Formula |
C8H8BrClO |
Molecular Weight |
235.50 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5H2,1H3 |
InChI Key |
XVDBQNMBIOIJLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCl |
Origin of Product |
United States |
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